5-Deoxy-D-arabinitol
Description
Properties
IUPAC Name |
(2R,3R,4R)-pentane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNTEKSQVNVTJ-UOWFLXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from L-Lyxose Derivatives via Reduction
A classical approach to synthesizing 5-Deoxy-L-lyxose (a close structural analog to 5-Deoxy-D-arabinitol) involves the reduction of methyl L-lyxuronate derivatives. The method, described in detail by Kulyalkar and Perry (1965), proceeds as follows:
- Starting Material : Methyl L-lyxuronate is prepared from D-galactono-1,4-lactone through oxidation and ion-exchange purification steps.
- Protection Step : The methyl L-lyxuronate is converted into methyl 2,3-O-isopropylidene-L-lyxofuranosiduronate by reaction with acetone in the presence of anhydrous copper sulfate catalyst.
- Reduction Step : Lithium aluminium hydride (LiAlH4) is used to reduce the protected methyl lyxofuranosiduronate to the corresponding methyl 5-deoxy-2,3-O-isopropylidene-L-lyxofuranoside.
- Final Deprotection : Acid hydrolysis of the protected intermediate yields 5-Deoxy-L-lyxose, which is closely related to 5-Deoxy-D-arabinitol.
This method achieves an overall yield of approximately 87% for the preparation of L-lyxose derivatives, demonstrating its efficiency.
Key Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of D-galactono-1,4-lactone | Periodic acid, room temperature, 4 h | 96 | Followed by ion-exchange purification |
| Protection with acetone | Acetone, anhydrous CuSO4, reflux 16 h | 87 | Formation of isopropylidene derivative |
| Reduction | Lithium aluminium hydride | Not specified | Conversion to 5-deoxy derivative |
| Deprotection | Acid hydrolysis | Not specified | Yields crystalline 5-deoxy sugar |
Synthesis via Regioselective Appel Reaction on Ketopyranose Scaffolds
Recent advances have demonstrated the use of regioselective Appel reactions on protected ketopyranoses to prepare 5-deoxy sugar derivatives, including 5-Deoxy-D-arabinitol precursors:
- Starting Materials : Protected d-fructopyranose, l-sorbopyranose, d-psicopyranose, and d-tagatopyranose derivatives.
- Key Step : The Appel reaction selectively brominates the C-5 hydroxyl group to form 5-bromo-5-deoxy sugar intermediates.
- Subsequent Transformations : These bromides are converted into azides and further reduced to yield 5-azido-5-deoxy sugars, which can be transformed into 5-Deoxy-D-arabinitol or related iminosugars.
- Scale and Yield : The process is practical on a multigram scale, with overall yields of 56-70% depending on the starting sugar and diastereomeric purity.
This method is notable for its regioselectivity, scalability, and minimal chromatographic purification steps, making it attractive for industrial applications.
Summary Table of Appel Reaction-Based Synthesis:
| Starting Material | Key Intermediate | Overall Yield (%) | Diastereomeric Ratio | Notes |
|---|---|---|---|---|
| d-Fructose | 5-bromo-5-deoxy-β-d-fructopyranoside | 70 | Not applicable | High regioselectivity, 2 purifications |
| l-Sorbose | 5-azido-5-deoxy-α-l-sorbopyranose | 56 | 90:10 (DGDP:DMDP) | Slightly diminished diastereomeric purity |
| d-Psicose and d-Tagatose | 5-bromo-5-deoxy derivatives | Not specified | Not specified | Enables access to C-5 derivatives |
Industrial Process Using 5-Tosyl-L-arabinose-Dialkylmercaptal and Sodium Borohydride
A patented industrially relevant method for preparing 5-Deoxy-L-arabinose (chemically related to 5-Deoxy-D-arabinitol) involves:
- Starting Material : 5-Tosyl-L-arabinose-dialkylmercaptal, synthesized by tosylation of L-arabinose-dialkylmercaptal.
- Reduction : Treatment with sodium borohydride (NaBH4) in dimethyl sulfoxide (DMSO) at 20-100°C for 1-5 hours reduces the tosylated compound to 5-deoxy-L-arabinose-dialkylmercaptal with yields over 80%.
- Hydrolysis : Subsequent reaction with hydrochloric acid in DMSO at 15-30°C for 1-5 hours converts the mercaptal to 5-Deoxy-L-arabinose with yields exceeding 90%.
- Advantages : This two-step process avoids the use of heavy metals, achieves high yields, and uses recoverable solvents, making it cost-effective for large-scale production.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction | NaBH4, DMSO, 20-100°C, 1-5 h | ≥80 | High yield, avoids heavy metals |
| Hydrolysis | HCl, DMSO, 15-30°C, 1-5 h | ≥90 | Efficient conversion to target |
Summary Table of Preparation Methods for 5-Deoxy-D-arabinitol and Related Compounds
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Scale/Notes |
|---|---|---|---|---|
| Reduction of methyl L-lyxuronate | D-galactono-1,4-lactone → methyl L-lyxuronate | LiAlH4 reduction, acetone protection | ~87 overall | Classical method, crystalline products |
| Regioselective Appel reaction | Protected ketopyranoses (d-fructose, l-sorbose) | Appel reaction (CBr4, PPh3), azide substitution | 56-70 | Multigram scale, regioselective, minimal purification |
| Industrial NaBH4 reduction | 5-Tosyl-L-arabinose-dialkylmercaptal | NaBH4 reduction in DMSO, acid hydrolysis | >80 and >90 | Heavy metal-free, scalable, cost-effective |
Chemical Reactions Analysis
Types of Reactions
5-Deoxy-D-arabinitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Deoxy-D-arabinitol can yield pentane-1,2,3,4-tetraone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Clinical Diagnostics
1. Marker for Invasive Candidiasis
5-Deoxy-D-arabinitol has been identified as a significant biomarker for invasive candidiasis, a serious fungal infection that can affect immunocompromised individuals. Elevated levels of D-arabinitol in serum or urine have been correlated with renal dysfunction and increased risk of invasive candidiasis. Clinical studies have shown that the ratio of D-arabinitol to L-arabinitol or creatinine can serve as an early diagnostic indicator, often rising before traditional blood cultures yield positive results .
- Diagnostic Techniques : The quantification of D-arabinitol can be performed using gas chromatography or mass spectrometry, which allows for precise monitoring of its levels in clinical samples. This method has demonstrated high specificity and sensitivity, making it a valuable tool in the diagnostic battery for systemic candidiasis .
Biochemical Research
2. Metabolic Studies
Research indicates that D-arabinitol is produced by various pathogenic fungi, especially Candida albicans and Candida tropicalis. Its metabolic pathways have been studied to understand better how these organisms thrive under different physiological conditions. The presence of D-arabinitol in biological fluids is indicative of fungal metabolism and can provide insights into the pathophysiology of fungal infections .
- Pathogen Interaction : The study of D-arabinitol's role in the metabolic processes of Candida species helps elucidate how these pathogens interact with host environments, potentially leading to new therapeutic strategies aimed at disrupting their metabolic pathways .
Therapeutic Potential
3. Antiviral and Antitumor Applications
Emerging research suggests that derivatives of sugar alcohols, including 5-deoxy-D-arabinitol, may possess antiviral properties against viruses such as hepatitis B and HIV. These compounds may interfere with viral replication processes, offering a potential avenue for therapeutic development . Additionally, some studies have indicated that sugar alcohols can exhibit antitumor activity by inhibiting tumor growth through various mechanisms .
- Research Findings : Investigations into the cytotoxic effects of sugar alcohols on cancer cells have shown promising results, suggesting that D-arabinitol could be explored further as a candidate for cancer therapy .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-Deoxy-D-arabinitol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
D-Arabitol (D-Arabinitol)
- Molecular Formula : C₅H₁₂O₅
- CAS RN : 488-82-4
- Structure : A pentitol with hydroxyl groups at C1, C2, C3, C4, and C5.
- Key Features : High hydrophilicity due to five hydroxyl groups, making it soluble in polar solvents like water and dimethyl sulfoxide (DMSO) .
- Applications : Used as a standard in food analysis and natural product chemistry .
1-Deoxy-D-arabinitol
5-Deoxy-D-ribitol
2-Carboxy-D-arabinitol 1,5-Bisphosphate
Hydrogen Bonding and Solubility
- D-Arabitol : Forms extensive hydrogen bonds (e.g., O–H···O interactions), enhancing solubility in water .
- 5-Deoxy-D-arabinitol : Reduced hydrogen-bonding capacity due to the missing C5 hydroxyl, likely decreasing aqueous solubility compared to D-arabinitol.
- 1-Deoxy-D-arabinitol : Exhibits hydrogen bonds in crystal structures (e.g., O4–H···O6), but solubility is lower than the parent compound .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
